Research suggests that this compound might offer protection against neurodegeneration, the progressive loss of neurons. Specifically, studies have focused on its ability to safeguard neurons from the harmful effects of β-amyloid (Aβ) peptide, a protein implicated in Alzheimer's disease []. In a study using neuronal cultures, the presence of (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol significantly increased neuronal survival following exposure to Aβ peptide [].
Furthermore, the compound appears to be effective against other neurotoxic stimuli. Studies have shown that neuronal cultures treated with the compound exhibited enhanced survival when challenged with toxins like staurosporine, thapsigargin, paraquat, and hydrogen peroxide [].
Microtubules are essential components of the neuronal cytoskeleton, playing a crucial role in neuronal structure and function. Paclitaxel, a well-known anti-cancer drug, exerts its neuroprotective effects by interacting with microtubules. Interestingly, (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol also appears to interact with microtubules, although in a way distinct from paclitaxel []. Studies suggest that the compound might influence microtubule assembly and stabilization through a different mechanism [].
The compound [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol is a complex organic molecule notable for its potential neuroprotective properties. It is characterized by a unique bicyclic structure that incorporates both oxazole and oxazolidine rings, which are significant in medicinal chemistry due to their bioactive properties. The molecular formula of this compound is , and it has a molecular weight of approximately 333.3 g/mol .
The proposed mechanism of action for this compound is related to its interaction with microtubules, cellular structures that play a crucial role in maintaining neuronal shape and function. Similar to the drug paclitaxel, it is believed to stabilize microtubules, potentially preventing their disruption by beta-amyloid plaques and promoting neuronal survival []. Further research is needed to fully elucidate the mechanism.
These reactions can be utilized to synthesize derivatives with enhanced biological activities or altered pharmacokinetic properties.
Research indicates that [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol exhibits significant neuroprotective effects. It has been shown to interact with microtubules and protect neurons from toxic stimuli such as beta-amyloid peptides associated with Alzheimer's disease. In vitro studies demonstrated that neuronal cultures treated with this compound exhibited increased survival rates when exposed to various neurotoxic agents like staurosporine and hydrogen peroxide . This suggests a mechanism of action that may involve stabilization of microtubule structures or inhibition of apoptotic pathways.
The synthesis of [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol generally involves multiple synthetic steps:
These steps can vary based on the desired yield and purity of the final product .
This compound has potential applications in:
Studies have demonstrated that [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol can cross the blood-brain barrier effectively. Interaction studies involving neuronal cultures showed that this compound enhances cell survival in the presence of beta-amyloid and other neurotoxic agents by stabilizing microtubule structures and potentially modulating apoptotic signaling pathways . This interaction highlights its potential therapeutic role in neurodegenerative conditions.
Several compounds share structural or functional similarities with [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol, including:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Paclitaxel | Taxane structure; binds to microtubules | Anticancer agent; stabilizes microtubules |
Vincristine | Alkaloid; inhibits mitosis by binding to tubulin | Anticancer drug; disrupts microtubule formation |
2-Aminoethoxy derivative | Similar oxazole framework | Potential neuroprotective effects |
These compounds are unique in their specific interactions with biological targets but share common features such as microtubule binding or neuroprotective activity. The distinct bicyclic structure and specific substituents on [(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol contribute to its unique pharmacological profile compared to these similar compounds .
The compound (3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro- [1] [3]oxazolo[3,4-c] [1] [3]oxazol-7a-yl]methanol represents a complex heterocyclic molecule containing multiple stereogenic centers [2]. The molecular framework consists of a bicyclic oxazolo-oxazole ring system with two 4-fluorophenyl substituents and a hydroxymethyl group attached to the 7a position [2]. The presence of multiple chiral centers creates distinct stereoisomeric forms with significantly different chemical and biological properties [2] [3].
The 3R,5S,7as stereoisomer represents the meso compound configuration within this chemical series [2]. This particular isomer exhibits unique structural characteristics due to its internal plane of symmetry, rendering it optically inactive despite containing multiple stereogenic centers [22] [23]. Single crystal X-ray diffraction studies have confirmed that this meso compound is the major product formed during synthesis, accounting for approximately 66% of the total product yield when prepared from para-fluorobenzaldehyde and tris(hydroxymethyl)aminomethane [2].
The meso compound structure displays distinct conformational preferences that differentiate it from other stereoisomers [2]. The bicyclic oxazolo framework adopts a specific three-dimensional arrangement where the fluorophenyl substituents are positioned in a manner that creates internal symmetry [2]. This stereochemical arrangement has been definitively established through comprehensive crystallographic analysis, revealing specific bond angles and distances that characterize the meso configuration [2].
Energy calculations have demonstrated that the 3R,5S,7as meso compound represents a thermodynamically favorable configuration [2]. The molecular geometry shows minimal steric strain between the fluorophenyl groups and the bicyclic core structure [2]. This stereoisomer exhibits unique physical properties, including a melting point of 90°C and distinct spectroscopic characteristics that allow for unambiguous identification [2].
The 3R,5R stereoisomer constitutes a minor product in the synthetic preparation, representing approximately 5% of the total yield [2]. This isomer differs significantly from the meso compound in its stereochemical arrangement and resulting properties [2]. Unlike the meso form, the 3R,5R isomer lacks internal symmetry and exhibits optical activity [2].
Crystallographic analysis has revealed that the 3R,5R isomer adopts a different conformational arrangement compared to the meso compound [2]. The spatial positioning of the fluorophenyl substituents creates a distinct three-dimensional structure that influences both the physical and chemical properties of this stereoisomer [2]. The melting point of the 3R,5R isomer is notably higher at 115°C, reflecting differences in crystal packing and intermolecular interactions [2].
The formation of the 3R,5R isomer occurs through the same synthetic pathway as the meso compound, but represents a kinetically less favorable process [2]. Energy calculations indicate that while this stereoisomer is thermodynamically accessible, it forms in significantly lower yields due to steric constraints during the cyclization process [2]. The 3R,5R configuration exhibits distinct spectroscopic properties, particularly in nuclear magnetic resonance spectroscopy, where unique chemical shift patterns allow for differentiation from other stereoisomers [2].
Comprehensive single crystal X-ray diffraction analysis has provided detailed structural information for both major stereoisomers of the compound [2]. The crystallographic studies employed standard methodology using graphite-monochromated molybdenum Kα radiation with a wavelength of 0.71073 Å [2]. Data collection was performed using charge-coupled device area detector systems under controlled temperature conditions [2].
The crystallographic data for the 3R,5S,7as meso compound reveals specific unit cell parameters and space group assignments [2]. Bond length measurements obtained from the diffraction studies show typical values for carbon-carbon single bonds ranging from 1.45 to 1.55 Å, while carbon-oxygen bonds in the oxazole rings measure approximately 1.35 to 1.42 Å [2] [17]. The fluorine-carbon bonds in the para-fluorophenyl substituents exhibit characteristic lengths of approximately 1.36 Å [2].
Detailed analysis of the electron density maps obtained from X-ray diffraction has confirmed the absolute stereochemical configuration of both isomers [2]. The diffraction studies reveal intermolecular hydrogen bonding patterns that contribute to crystal stability [2]. Thermal ellipsoid plots generated from the crystallographic data demonstrate the anisotropic displacement parameters for all non-hydrogen atoms [2].
The crystallographic investigation has also provided insights into the molecular packing arrangements within the solid state [2]. The crystal structures show specific intermolecular interactions including hydrogen bonds and van der Waals contacts that influence the physical properties of the compound [2]. These structural features have been deposited in the Cambridge Crystallographic Data Centre for public access [2].
Computational conformational analysis has been performed to understand the preferred three-dimensional arrangements of the molecule in different environments [6]. Density functional theory calculations at the B3LYP/6-31G(d,2p) level have identified multiple conformational minima on the potential energy surface [6]. The analysis reveals that the bicyclic oxazolo framework can adopt different conformations depending on the substitution pattern and environmental conditions [6].
The conformational preferences of the compound are influenced by several factors including steric interactions between the fluorophenyl substituents and the central bicyclic core [6]. Intramolecular interactions, particularly those involving the fluorine atoms and the oxazole nitrogen atoms, play crucial roles in determining the preferred conformations [6]. Energy barriers between different conformational states have been calculated to understand the dynamic behavior of the molecule [6].
Studies have demonstrated that the oxazole rings can adopt different puckering arrangements, with boat-chair conformations being particularly stable [6]. The orientation of the fluorophenyl groups relative to the bicyclic core shows restricted rotation due to steric constraints [6]. These conformational characteristics directly influence the spectroscopic properties and chemical reactivity of the compound [6].
The conformational analysis has revealed that the 3R,5S,7as meso compound adopts a conformation that minimizes steric repulsion while maximizing favorable intramolecular interactions [6]. Hyperconjugation effects between lone pairs on oxygen and nitrogen atoms and antibonding orbitals contribute to conformational stability [6]. Temperature-dependent conformational studies indicate that the preferred conformations remain stable under ambient conditions [6].
The solubility characteristics of (3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro- [1] [3]oxazolo[3,4-c] [1] [3]oxazol-7a-yl]methanol have been evaluated across various solvent systems [12] [26]. The compound demonstrates moderate solubility in polar organic solvents, with enhanced dissolution observed in dimethyl sulfoxide and acetonitrile [12]. Aqueous solubility is limited due to the hydrophobic nature of the fluorophenyl substituents [12].
Partition coefficient measurements have been conducted using the standard octanol-water system to assess lipophilicity [12] [26]. The logarithmic partition coefficient (log P) has been determined to provide insights into the compound's ability to cross biological membranes [12]. The presence of fluorine atoms in the phenyl rings contributes to increased lipophilicity while the hydroxymethyl group provides some hydrophilic character [12].
Solvent System | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | <0.1 | 25 |
Ethanol | 15.3 | 25 |
Dimethyl sulfoxide | 45.7 | 25 |
Acetonitrile | 28.9 | 25 |
Hexane | <0.05 | 25 |
The partition coefficient studies indicate that the compound exhibits preferential distribution into organic phases compared to aqueous systems [12] [26]. This lipophilic character has implications for biological activity and membrane permeability [12]. The fluorine substituents enhance the compound's ability to interact with lipophilic environments while maintaining sufficient polarity for selective interactions [7].
Temperature-dependent solubility studies reveal that dissolution increases with elevated temperatures across all tested solvent systems [12]. The enthalpy of dissolution has been calculated from temperature-dependent measurements, providing thermodynamic insights into the solution process [12]. These solubility characteristics are crucial for understanding the compound's behavior in biological and synthetic applications [12].
Thermal stability analysis has been conducted to determine the compound's behavior under elevated temperature conditions [24] [25]. Differential scanning calorimetry studies indicate that the compound remains stable up to approximately 180°C before undergoing decomposition [24]. The melting point of the 3R,5S,7as isomer occurs at 90°C with no evidence of polymorphic transitions [2].
Chemical stability has been evaluated under various pH conditions and in the presence of different reagents [2]. The compound demonstrates excellent stability in neutral and mildly acidic conditions, with no observed degradation over extended periods [2]. Under strongly basic conditions, some hydrolysis of the oxazole rings may occur, leading to ring-opening products [2].
Photostability studies have revealed that the compound is relatively stable when exposed to ambient light conditions [2]. However, prolonged exposure to ultraviolet radiation can lead to photodegradation, particularly affecting the fluorophenyl substituents [7]. Storage under dark conditions and in inert atmospheres helps maintain compound integrity [2].
Oxidative stability has been assessed by exposing the compound to various oxidizing agents [2]. The hydroxymethyl group represents the most susceptible site for oxidation, potentially forming the corresponding aldehyde or carboxylic acid derivatives [2]. The fluorophenyl rings and the bicyclic core structure demonstrate excellent resistance to oxidative degradation [2].
Comprehensive nuclear magnetic resonance spectroscopic analysis has been performed using both proton and carbon-13 nuclei to characterize the compound's structure [2] [7]. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform reveal distinct signal patterns that confirm the proposed structure [2]. The aromatic protons from the fluorophenyl groups appear as complex multiplets in the 7.07-7.44 ppm region [2].
The hydroxymethyl protons appear as a broad singlet at approximately 3.50 ppm, consistent with rapid exchange under the measurement conditions [2]. The oxazole ring protons generate characteristic patterns, with the methylene protons adjacent to oxygen appearing as doublets at 3.94 and 4.05 ppm with coupling constants of 8.9 Hz [2]. The benzylic protons attached to the oxazole rings produce singlets at 5.55 ppm [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [2]. The aromatic carbons from the fluorophenyl rings appear in the expected aromatic region between 115 and 163 ppm [2]. The quaternary carbon at the 7a position appears at 96.65 ppm, while the oxazole ring carbons generate signals between 65 and 75 ppm [2].
Fluorine-19 nuclear magnetic resonance spectroscopy has been employed to characterize the fluorophenyl substituents [7] [32]. The fluorine atoms produce signals with characteristic chemical shifts that reflect their electronic environment [7]. Coupling between fluorine and adjacent carbons provides additional structural confirmation [7].
Nuclear Magnetic Resonance Data Summary | |
---|---|
Proton Chemical Shifts (ppm) | |
Aromatic protons | 7.07-7.44 (multipet) |
Hydroxymethyl protons | 3.50 (broad singlet) |
Oxazole methylene | 3.94, 4.05 (doublets) |
Benzylic protons | 5.55 (singlet) |
Carbon-13 Chemical Shifts (ppm) | |
Quaternary carbon (7a) | 96.65 |
Oxazole carbons | 65.63-74.89 |
Aromatic carbons | 115.41-163.91 |
Fourier transform infrared spectroscopy has provided detailed vibrational information about the compound's functional groups [2] [29] [30]. The infrared spectrum recorded in potassium bromide pellets reveals characteristic absorption bands that confirm the presence of specific functional groups [2]. The hydroxyl group produces a broad absorption band at 3444 cm⁻¹, consistent with alcohol functionality [2].
The aromatic carbon-hydrogen stretching vibrations appear at 2873 cm⁻¹, while the aromatic carbon-carbon stretching modes generate bands at 1606 and 1504 cm⁻¹ [2] [29]. The fluorophenyl substituents produce characteristic absorption patterns, with carbon-fluorine stretching vibrations appearing at 1222 and 1153 cm⁻¹ [2]. These frequencies are diagnostic for para-fluorinated aromatic rings [29].
The oxazole ring system generates specific vibrational modes that appear in the fingerprint region [2]. Carbon-oxygen stretching vibrations occur at 1078 and 1006 cm⁻¹, while carbon-nitrogen stretching modes contribute to bands in the 1200-1300 cm⁻¹ region [2] [30]. The bicyclic nature of the oxazolo framework produces complex coupling between different vibrational modes [2].
Aromatic substitution patterns are confirmed by out-of-plane bending vibrations that appear at 837 cm⁻¹, characteristic of para-disubstituted benzene rings [2] [29]. The overall infrared spectrum provides a fingerprint that allows for unambiguous identification of the compound and differentiation from related structures [2].
High-resolution mass spectrometry has been employed to confirm the molecular formula and investigate fragmentation patterns [2] [31]. Fast atom bombardment mass spectrometry reveals a molecular ion peak at m/z 334.1255, corresponding to the protonated molecular ion [M+H]⁺ [2]. The calculated exact mass for C₁₈H₁₈NO₃F₂ is 334.1255, demonstrating excellent agreement between theoretical and experimental values [2].
Fragmentation analysis reveals characteristic loss patterns that provide structural information [2] [31]. The base peak corresponds to loss of the hydroxymethyl group, generating a fragment at m/z 303 [31]. Sequential losses of fluorine atoms from the phenyl rings produce additional diagnostic fragments [31]. The oxazole ring system shows characteristic fragmentation involving carbon-oxygen bond cleavage [31].
Tandem mass spectrometry experiments have been conducted to elucidate detailed fragmentation pathways [31]. The collision-induced dissociation patterns reveal that the bicyclic core structure remains intact under moderate activation energies [31]. Higher energy collisions lead to complete fragmentation of the aromatic rings and formation of smaller heterocyclic fragments [31].
Mass Spectrometry Fragmentation Data | |
---|---|
Molecular ion [M+H]⁺ | m/z 334.1255 |
Base peak [M-CH₂OH]⁺ | m/z 303 |
Fluorine loss [M-F]⁺ | m/z 315 |
Aromatic fragment | m/z 123 |
Oxazole fragment | m/z 85 |